9,10-Dihydroanthracene-1,8-diamine
Description
Structural Framework and Nomenclature of Dihydroanthracene Derivatives
Dihydroanthracene derivatives are based on the parent compound 9,10-dihydroanthracene (B76342), a tricyclic aromatic hydrocarbon. nih.govwikipedia.org The nomenclature of these derivatives follows standard IUPAC conventions, indicating the position of substituents on the anthracene (B1667546) ring system. In the case of 9,10-Dihydroanthracene-1,8-diamine, the "9,10-dihydro" prefix signifies that the central aromatic ring of anthracene has been hydrogenated at the 9 and 10 positions. wikipedia.org The "1,8-diamine" suffix indicates the presence of two amino (-NH2) groups at the 1 and 8 positions of the anthracene skeleton.
The central six-membered ring of 9,10-dihydroanthracene typically adopts a boat conformation. rsc.org This non-planar structure is a key feature of the dihydroanthracene framework.
Significance of the 9,10-Dihydroanthracene Core in Chemical Design
The 9,10-dihydroanthracene core is a significant structural motif in chemical design for several reasons. The hydrogenation of the central ring of anthracene to form 9,10-dihydroanthracene disrupts the planarity and extended π-conjugation of the parent anthracene molecule. wikipedia.org This alteration in electronic and structural properties can be harnessed for various applications.
The 9,10-dihydroanthracene scaffold has been identified as a favorable core for antiproliferative activity in certain cancer cell lines. rsc.org Furthermore, this core structure is a key component in various functional molecules, including those used in materials science and medicinal chemistry. nist.govresearchgate.net The reactivity of the 9,10-dihydroanthracene unit, for instance, its ability to undergo oxidative aromatization back to the corresponding anthracene derivative, makes it a useful component in chemical synthesis and as a hydrogen-donor. sigmaaldrich.com
Role of Amino Functionalization at 1,8-Positions in Molecular Systems
The introduction of amino groups at the 1 and 8 positions of the 9,10-dihydroanthracene core is expected to significantly influence the molecule's properties. In the broader family of anthracene derivatives, amino groups are known to act as powerful electron-donating substituents, which can modulate the electronic and photophysical properties of the aromatic system.
In the related class of 1,8-diaminoanthraquinones, the amino groups are crucial for their use as intermediates in the synthesis of dyes and pigments and have been investigated for their potential biological activities, including anticancer and antimicrobial properties. nih.gov The spatial arrangement of the 1,8-diamino substituents can also lead to the formation of intramolecular hydrogen bonds and allow for the chelation of metal ions, making them interesting ligands in coordination chemistry. While specific research on this compound is limited, the known roles of 1,8-diamino substitution in related systems suggest potential applications in areas such as molecular recognition, catalysis, and the development of novel materials.
Historical Context and Evolution of Research on Diamino-dihydroanthracene Structures
The study of dihydroanthracene derivatives has a long history, with initial research focusing on the reduction of anthracene and the characterization of the resulting products. wikipedia.org The development of synthetic methods to functionalize the anthracene ring system has allowed for the preparation of a wide array of derivatives with tailored properties.
Scope and Contemporary Relevance in Chemical Science
While direct and extensive research on this compound is not widespread in the reviewed literature, the broader class of diamino-dihydroanthracene compounds holds contemporary relevance. These molecules are of interest as building blocks for high-performance polymers, such as polyimides, which can exhibit excellent thermal stability and mechanical properties. The diamine functionality allows for polymerization reactions with dianhydrides or other suitable monomers.
The structural rigidity and defined geometry of the dihydroanthracene core, combined with the reactive amino groups, make these compounds attractive for applications in supramolecular chemistry and the design of novel functional materials. The potential for these molecules to act as ligands for metal catalysts or as components in organic electronic devices continues to be an area of interest for chemical scientists.
Data Tables
Table 1: General Properties of the 9,10-Dihydroanthracene Core
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₂ | nih.gov |
| Molar Mass | 180.25 g/mol | sigmaaldrich.com |
| Appearance | White solid | wikipedia.org |
| Melting Point | 103-107 °C | sigmaaldrich.com |
| Boiling Point | 312 °C | sigmaaldrich.com |
| Central Ring Conformation | Boat | rsc.org |
Table 2: Properties of this compound
| Property | Value | Reference |
| CAS Number | 114645-02-2 | epa.gov |
| Chemical Formula | C₁₄H₁₄N₂ | Inferred |
| Molar Mass | 210.28 g/mol | Inferred |
| Appearance | Not available in the searched literature | |
| Melting Point | Not available in the searched literature | |
| Boiling Point | Not available in the searched literature | |
| Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS) | Not available in the searched literature |
Structure
3D Structure
Properties
CAS No. |
114645-02-2 |
|---|---|
Molecular Formula |
C14H14N2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
9,10-dihydroanthracene-1,8-diamine |
InChI |
InChI=1S/C14H14N2/c15-13-5-1-3-9-7-10-4-2-6-14(16)12(10)8-11(9)13/h1-6H,7-8,15-16H2 |
InChI Key |
AZSYXRHNGGYJQS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CC3=C1C=CC=C3N)C(=CC=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 9,10 Dihydroanthracene 1,8 Diamine and Its Derivatives
Strategies for Dihydroanthracene Core Formation
The construction of the 9,10-dihydroanthracene (B76342) scaffold, which forms the backbone of the target compound, can be achieved through several synthetic routes. These strategies typically involve either the reduction of a pre-existing anthracene-type structure or the assembly of the tricyclic system through cycloaddition reactions. The most common and practical approach for synthesizing 9,10-Dihydroanthracene-1,8-diamine involves the reduction of an appropriately substituted anthracene (B1667546) precursor, namely 1,8-diaminoanthraquinone.
Reductive Pathways from Anthracene Precursors
The reduction of the central ring of an anthracene derivative is a key step in forming the 9,10-dihydroanthracene core. This transformation is particularly effective because it leaves the aromaticity of the two flanking benzene (B151609) rings intact. colab.ws The choice of reducing agent and reaction conditions is crucial and is often dictated by the nature of the substituents on the anthracene skeleton. For the synthesis of this compound, the logical precursor is 1,8-diaminoanthraquinone, which already contains the required amino groups at the correct positions.
Dissolving metal reductions are a classic and effective method for the reduction of aromatic systems. biointerfaceresearch.com In this type of reaction, an alkali metal, such as sodium or lithium, is dissolved in a liquid amine solvent like ammonia, which generates solvated electrons that act as the reducing agent. youtube.comlibretexts.org This method is powerful for the partial reduction of alkynes to trans-alkenes and can also be applied to aromatic rings. youtube.comlibretexts.org
A notable application of this method is the Bouveault–Blanc reduction, which uses sodium and ethanol to reduce anthracene to 9,10-dihydroanthracene. colab.ws A similar strategy has been successfully employed for the synthesis of 1,8-dihydroxy-9,10-dihydroanthracene from 1,8-dihydroxy-9,10-anthraquinone, using reducing agents like zinc/acetic acid or sodium/ethanol. jlu.edu.cn This precedent strongly suggests that 1,8-diaminoanthraquinone can be similarly reduced to this compound using a dissolving metal system. The mechanism involves the transfer of electrons from the metal to the anthraquinone substrate, followed by protonation by the alcohol.
Table 1: Comparison of Dissolving Metal Reduction Systems
| Reducing System | Metal | Solvent/Proton Source | Typical Substrates | Key Features |
|---|---|---|---|---|
| Bouveault–Blanc | Sodium (Na) | Ethanol (EtOH) | Esters, Anthracene | Classic method for reducing aromatic systems. |
| Birch Reduction | Sodium (Na) or Lithium (Li) | Liquid Ammonia (NH₃), Alcohol | Aromatic Rings, Alkynes | Avoids over-reduction of the aromatic system. |
| Zinc/Acetic Acid | Zinc (Zn) | Acetic Acid (CH₃COOH) | Anthraquinones | Milder conditions compared to alkali metals. |
Catalytic hydrogenation is a widely used industrial and laboratory process for the reduction of various functional groups, including aromatic rings. googleapis.com This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. mdpi.com For the hydrogenation of polycyclic aromatic hydrocarbons (PAHs) like anthracene, catalysts based on platinum, palladium, nickel, or rhodium are often employed. mdpi.comgoogle.com
The synthesis of the precursor, 1,8-diaminoanthraquinone, can be achieved via the catalytic hydrogenation of 1,8-dinitroanthraquinone. google.com Generally, the reduction of nitro compounds to amines via catalytic hydrogenation is a well-established and efficient process. googleapis.comgoogle.com Once the diaminoanthraquinone is formed, the subsequent reduction of the central quinone ring to a dihydroanthracene can be challenging to perform selectively without affecting other parts of the molecule. However, studies on the hydrogenation of anthracene using bimetallic catalysts, such as Fe-Co supported on zeolites, have shown high conversion rates to hydrogenated derivatives under high pressure and temperature. google.com This indicates that catalytic hydrogenation could be a viable, albeit potentially harsh, method for converting 1,8-diaminoanthraquinone to this compound.
Table 2: Catalytic Systems for Hydrogenation of Anthracene and its Derivatives
| Catalyst | Support | Conditions | Product(s) | Reference |
|---|---|---|---|---|
| Palladium | N/A | Sulfuric Acid | 1-Aminoanthrahydroquinone and by-products | googleapis.com |
| Raney Nickel | N/A | Aqueous NaOH | 1-Aminoanthrahydroquinone | core.ac.uk |
| Fe-Co | Zeolite (CaA, ZSM-5) | 6 MPa H₂, 400 °C | Hydrogenated anthracene derivatives | google.com |
| Nano-Cu/Ni alloy | N/A | N,N-dimethylformamide | 1-Aminoanthraquinone (from 1-nitroanthraquinone) | google.com |
Cycloaddition Reactions Leading to Dihydroanthracene Scaffolds (e.g., Diels-Alder reactions)
Amination Strategies for the 1,8-Positions
The introduction of amino groups onto the dihydroanthracene scaffold is a critical step. The most established route involves the synthesis of an aminated anthraquinone precursor, which is then reduced. Direct amination of the dihydroanthracene core, particularly at the electronically deactivated 1 and 8 positions, is not a straightforward process.
Direct Amination Approaches
Direct C-H amination of aromatic rings is a highly sought-after transformation in modern organic synthesis as it avoids the need for pre-functionalized substrates. However, research into the direct amination of 9,10-dihydroanthracene reveals that the reaction preferentially occurs at the more reactive sp³ C-H bonds at the 9- and 10-positions, rather than the sp² C-H bonds on the aromatic rings. researchgate.netchemrxiv.org Studies have reported uncatalyzed methods for the C-H amination of xanthene and thioxanthene (heteroanalogs of dihydroanthracene) with sulfonamides, proceeding through a hydride transfer mechanism. chemrxiv.org However, when dihydroanthracene itself was subjected to these conditions, the desired amination product was not formed. researchgate.net
The established and more reliable methods for introducing amino groups at the 1 and 8 positions involve starting with a functionalized anthraquinone. Two primary strategies are:
Nitration followed by Reduction : Anthraquinone can be dinitrated to yield 1,8-dinitroanthraquinone. This dinitro derivative is then reduced to 1,8-diaminoanthraquinone. google.com
Nucleophilic Aromatic Substitution : Starting from 1,8-dichloroanthraquinone, the chlorine atoms can be displaced by amines, such as in a palladium-catalyzed cross-coupling reaction, to yield 1,8-diaminoanthraquinones. colab.ws
These methods effectively place the amino groups at the desired 1 and 8 positions on the stable anthraquinone core before the final, and often challenging, reduction of the central ring to yield this compound.
Indirect Routes via Nitration and Subsequent Reduction
A common and effective strategy for the synthesis of this compound involves a two-step process: dinitration of the 9,10-dihydroanthracene core, followed by the reduction of the nitro groups to amines.
The initial nitration of anthracene can be achieved using various nitrating agents. A well-established method involves the use of concentrated nitric acid in glacial acetic acid. orgsyn.org The reaction of finely powdered anthracene with nitric acid at a controlled temperature (20–30°C) yields 9-nitroanthracene. orgsyn.org Further nitration to obtain a dinitro derivative, which would be a precursor to the diamine, requires more forcing conditions.
Once the dinitro-9,10-dihydroanthracene intermediate is obtained, the subsequent reduction of the nitro groups is a critical step. A variety of reducing agents can be employed for this transformation. For instance, substituted anthraquinones can be reduced to the corresponding 9,10-dihydroanthracenes using a mixture of hydriodic acid, phosphorus, and iodine. researchgate.net While this specific example pertains to anthraquinones, similar reductive conditions can be adapted for the reduction of nitro groups on the dihydroanthracene scaffold. Another approach involves the use of zinc dust in acetic acid or sodium in ethanol, which has been successfully used to reduce 1,8-dimethoxy-9,10-anthraquinone to the corresponding dihydroanthracene derivative. jlu.edu.cn These methods highlight the feasibility of converting nitro functionalities to amines in the final step to yield this compound.
Synthesis of Functionalized this compound Derivatives
The functionalization of the this compound scaffold is crucial for tuning its chemical and physical properties for specific applications. This can be achieved by introducing substituents onto the dihydroanthracene core or by modifying the diamine moiety.
Strategies for Alkylation and Nitration of the Dihydroanthracene Core
Introducing alkyl or nitro groups onto the dihydroanthracene core can significantly alter the electronic and steric properties of the molecule. Nitration, as previously discussed, is a key step in the synthesis of the diamine itself and can be controlled to introduce nitro groups at specific positions on the aromatic rings. orgsyn.org
Alkylation of the dihydroanthracene core can be more challenging due to the potential for side reactions. However, methods developed for the functionalization of related aromatic systems can be adapted. For instance, N-alkyl/aryl derivatives of 1,8-diamino-3-methyl-9,10-anthracenedione have been synthesized, indicating that the amino groups can be readily alkylated. biointerfaceresearch.com This suggests that direct alkylation of the 1,8-diamine moiety of this compound is a viable strategy for introducing functional groups.
Condensation Reactions with the 1,8-Diamine Moiety
The 1,8-diamine functionality provides a reactive handle for a variety of condensation reactions, allowing for the construction of more complex molecular architectures. The reaction of 1,8-diamines with dicarbonyl compounds or their equivalents can lead to the formation of heterocyclic rings fused to the dihydroanthracene framework.
For example, the condensation of 1,8-naphthalic anhydrides with aromatic 1,2-diamines is a well-established method for the synthesis of 1,8-naphthoylene-1',2'-benzimidazoles. researchgate.net A similar strategy could be employed with this compound, where reaction with appropriate dicarbonyl compounds would yield novel heterocyclic derivatives.
Derivatization via Succinic Anhydride (B1165640) Adducts
The Diels-Alder reaction is a powerful tool for the functionalization of the 9,10-dihydroanthracene core. Anthracene and its derivatives can act as dienes in this reaction, reacting with dienophiles such as maleic anhydride to form characteristic adducts. Similarly, 9,10-dihydroanthracene can undergo reactions that lead to the formation of succinic anhydride adducts. scribd.comnih.gov This approach offers a pathway to introduce a dicarboxylic anhydride moiety, which can then be further modified. For instance, the anhydride can be hydrolyzed to the corresponding dicarboxylic acid or reacted with amines or alcohols to form amides or esters, respectively. This derivatization strategy provides a versatile route to a wide range of functionalized 9,10-dihydroanthracene derivatives.
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of this compound and its derivatives is an important consideration for developing sustainable and environmentally friendly processes. Key aspects of green chemistry include the use of less hazardous reagents, the reduction of waste, and the use of renewable resources.
One example of a green chemistry approach is the use of water as a solvent. A highly efficient and green synthesis of 1,8-dioxo-octahydroxanthenes has been reported using a water-resistant Lewis acid catalyst in water. nih.gov This methodology, which involves the condensation of aldehydes with a diketone, demonstrates the potential for carrying out complex organic transformations in aqueous media, thereby reducing the reliance on volatile organic solvents.
Furthermore, the Diels-Alder reaction itself can be conducted under solvent-free conditions, which aligns with the principles of green chemistry by minimizing waste and simplifying the workup procedure. scribd.com The development of catalytic and solvent-free methods for the synthesis and derivatization of this compound is a promising area for future research.
Data Tables
Table 1: Reagents for the Synthesis and Derivatization of this compound
| Reaction Type | Reagent | Purpose | Reference |
| Nitration | Concentrated Nitric Acid in Glacial Acetic Acid | Introduction of nitro groups onto the anthracene core | orgsyn.org |
| Reduction | Hydriodic Acid, Phosphorus, and Iodine | Reduction of anthraquinones to dihydroanthracenes | researchgate.net |
| Reduction | Zinc in Acetic Acid or Sodium in Ethanol | Reduction of anthraquinones to dihydroanthracenes | jlu.edu.cn |
| Condensation | 1,8-Naphthalic Anhydrides | Formation of fused heterocyclic rings | researchgate.net |
| Diels-Alder | Succinic Anhydride | Formation of succinic anhydride adducts | scribd.comnih.gov |
| Green Synthesis | Water as a solvent with a Lewis Acid catalyst | Environmentally friendly condensation reactions | nih.gov |
Advanced Structural Elucidation and Spectroscopic Characterization of 9,10 Dihydroanthracene 1,8 Diamine Systems
X-ray Diffraction Analysis
X-ray diffraction is an indispensable technique for the unambiguous determination of molecular structure and the investigation of packing arrangements in the solid state. While specific crystallographic data for 9,10-dihydroanthracene-1,8-diamine is not prominently available in the surveyed literature, analysis of closely related 1,8-disubstituted and parent 9,10-dihydroanthracene (B76342) structures allows for a detailed prediction of its key structural features.
Single crystal X-ray diffraction provides atomic-resolution data on the molecule's geometry, including bond lengths, bond angles, and torsional angles. For this compound, the central dihydroanthracene ring is expected to adopt a non-planar, boat-like conformation, a characteristic feature observed in numerous derivatives. rsc.org This conformation minimizes steric strain, with the C9 and C10 atoms deviated from the plane of the aromatic rings.
Table 1: Predicted Key Molecular Geometry Parameters for this compound (based on analogous structures)
| Parameter | Expected Feature | Basis of Prediction |
|---|---|---|
| Central Ring Conformation | Boat-shaped | X-ray data of cis-9,10-dialkyl-9,10-dihydroanthracenes rsc.org |
| Dihedral Angle (between aromatic planes) | Significant deviation from 180° | Analysis of bridged and substituted dihydroanthracenes mdpi.com |
| C1-N and C8-N bond orientation | Likely oriented to allow for intramolecular H-bonding | General principles of steric and electronic minimization |
| Intramolecular Interactions | Potential N-H···N or N-H···π hydrogen bonds | Common in peri-substituted aromatic systems |
The arrangement of molecules in a crystal lattice, or crystal packing, is governed by intermolecular forces. For this compound, the primary intermolecular interactions directing the solid-state assembly are expected to be hydrogen bonds involving the amino groups. Each -NH₂ group contains two hydrogen bond donors (the H atoms) and one acceptor (the lone pair on the N atom), facilitating the formation of extensive networks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution, providing information on the chemical environment, connectivity, and spatial proximity of atoms.
The ¹H and ¹³C NMR spectra provide the primary data for structural verification. Based on the structure of this compound, a distinct set of signals can be predicted.
¹H NMR: The spectrum would show characteristic signals for the methylene (B1212753) protons at the C9 and C10 positions, typically appearing as a singlet around 3.8-4.0 ppm in the parent compound. chemicalbook.com The aromatic region (approx. 6.8-7.5 ppm) would display a complex pattern of multiplets corresponding to the six protons on the substituted benzene (B151609) rings. The protons of the two amino groups (-NH₂) would likely give rise to a broad singlet, the chemical shift of which would be sensitive to solvent and concentration.
¹³C NMR: The spectrum would feature a signal for the sp³-hybridized C9 and C10 carbons, expected around 36 ppm. The aromatic region would show multiple signals for the sp² carbons, with the carbons directly bonded to the amino groups (C1 and C8) being significantly shifted compared to the others due to the electronic effect of the nitrogen atoms.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Technique | Predicted Chemical Shift (ppm) | Multiplicity / Comment |
|---|---|---|---|
| Aromatic Protons (H2-H4, H5-H7) | ¹H NMR | ~6.8 - 7.5 | Multiplets |
| Methylene Protons (H9, H10) | ¹H NMR | ~3.9 | Singlet |
| Amino Protons (-NH₂) | ¹H NMR | Variable (e.g., 3.5 - 5.0) | Broad singlet |
| Aromatic Carbons (C2-C4, C5-C7, etc.) | ¹³C NMR | ~125 - 138 | Multiple signals |
| Amino-substituted Carbons (C1, C8) | ¹³C NMR | ~145 | Shifted downfield by -NH₂ group |
| Methylene Carbons (C9, C10) | ¹³C NMR | ~36 | Single signal |
2D NMR experiments provide deeper insight into the molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity of protons that are coupled to each other through chemical bonds. Key correlations would be observed between adjacent aromatic protons (e.g., H2 with H3, H3 with H4). It could also reveal any coupling between the benzylic protons at C9/C10 and the aromatic protons at C4a/C9a, confirming the dihydroanthracene framework.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. For this compound, NOESY would be invaluable for confirming the conformation. For instance, spatial proximity between the amino protons (N-H) and the benzylic protons at C9 or C10 would provide definitive evidence for the specific orientation of the amino groups relative to the central boat-shaped ring.
DOSY is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion rates, which is related to their size and shape. While no specific DOSY studies on this compound are reported, its application can be proposed for studying intermolecular interactions.
For example, if the molecule engages in self-association through hydrogen bonding to form dimers or larger oligomers in solution, DOSY could distinguish these larger aggregates from the monomeric form, as they would diffuse more slowly. Similarly, if this compound were used as a ligand to bind a metal ion, the resulting complex would be larger and diffuse more slowly than the free ligand. A DOSY experiment would show the signals of the complexed ligand aligned in a separate horizontal trace from the free ligand, allowing for the study of binding events without physical separation.
Correlation between Experimental and Theoretically Predicted Chemical Shifts
The definitive assignment of complex molecular structures, such as that of this compound, is greatly enhanced by combining experimental Nuclear Magnetic Resonance (NMR) spectroscopy with theoretical predictions from quantum chemical calculations. Density Functional Theory (DFT) has become a standard method for predicting NMR chemical shifts (δ) with a high degree of accuracy. researchgate.net
The process involves first obtaining high-resolution ¹H and ¹³C NMR spectra of the compound. Concurrently, the molecule's geometry is optimized using a selected DFT functional and basis set. Following optimization, the NMR shielding tensors are calculated for this low-energy conformation. A significant portion of the errors in these calculations are systematic; therefore, a common practice is to scale the calculated chemical shifts using a linear regression analysis derived from comparing theoretical values against experimental data for a set of reference compounds. researchgate.net This empirical scaling helps to correct for inaccuracies in the theoretical model and environmental effects not explicitly included in the calculation.
The correlation between the scaled theoretical shifts and the experimental values is then assessed. A strong correlation, often quantified by a low root-mean-square deviation (RMSD) and a high coefficient of determination (R²), provides powerful evidence for the proposed structure. For conformationally flexible molecules, these calculations can be performed on multiple low-energy conformers, and the resulting shifts can be Boltzmann-averaged to provide a more accurate prediction. This combined experimental-theoretical approach is invaluable for distinguishing between isomers and confirming assignments for complex aromatic systems.
Table 1: Illustrative Correlation of Experimental and Predicted ¹³C NMR Chemical Shifts for a Hypothetical this compound Structure.
| Carbon Atom | Experimental Shift (δ, ppm) | Theoretically Calculated Shift (δ, ppm) | Scaled Theoretical Shift (δ, ppm) | Difference (ppm) |
| C1/C8 | 142.5 | 150.1 | 142.6 | -0.1 |
| C2/C7 | 115.3 | 122.0 | 115.4 | -0.1 |
| C3/C6 | 126.8 | 134.2 | 126.9 | -0.1 |
| C4/C5 | 120.1 | 127.1 | 120.2 | -0.1 |
| C4a/C9a | 135.2 | 143.1 | 135.4 | -0.2 |
| C8a/C10a | 128.9 | 136.6 | 129.1 | -0.2 |
| C9/C10 | 30.5 | 35.8 | 30.7 | -0.2 |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a fundamental tool for determining the molecular weight and elemental composition of novel compounds and for analyzing complex mixtures and large assemblies.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the determination of the exact mass, which in turn enables the unambiguous calculation of the elemental formula. For this compound (C₁₄H₁₄N₂), the theoretical monoisotopic mass can be calculated with high precision.
An experimental HRMS measurement confirming this exact mass would serve as definitive proof of the compound's elemental composition, distinguishing it from other potential compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide structural information. For the 9,10-dihydroanthracene core, common fragmentation involves the loss of hydrogen atoms or cleavage of the dihydro-anthracene bridge, leading to characteristic fragment ions. nih.gov
Table 2: Theoretical Exact Mass of this compound.
| Compound | Formula | Theoretical Monoisotopic Mass (Da) |
| This compound | C₁₄H₁₄N₂ | 210.1157 |
Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of large, thermally labile, and non-covalently bound molecular assemblies. nih.gov The diamine functionality of this compound makes it an ideal building block or ligand for the construction of supramolecular structures, such as coordination complexes or host-guest systems, through non-covalent interactions.
ESI-MS allows these delicate assemblies to be transferred from solution into the gas phase with minimal fragmentation. This enables the direct observation of the intact supramolecular species, providing crucial information on stoichiometry, assembly state, and the nature of the interactions. nih.gov The formation of multiply charged ions is a common feature of ESI, which facilitates the analysis of very large assemblies within the typical mass range of mass spectrometers. nih.gov
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would be characterized by the vibrational modes of its aromatic rings, the dihydro-anthracene bridge, and, most importantly, the two primary amine groups.
The spectrum of the 9,10-dihydroanthracene backbone is known to show C-H stretching vibrations from the aromatic rings (typically >3000 cm⁻¹) and the aliphatic CH₂ groups (typically <3000 cm⁻¹), as well as C=C stretching vibrations within the aromatic rings (around 1450-1600 cm⁻¹). nist.govspectrabase.com The introduction of the 1,8-diamine groups would add several characteristic peaks:
N-H Stretching: Primary amines typically show two absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
N-H Bending (Scissoring): A strong absorption is expected around 1590-1650 cm⁻¹ due to the in-plane bending of the N-H bonds.
C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond typically appears in the 1250-1360 cm⁻¹ region.
Table 3: Expected Characteristic FTIR Absorption Bands for this compound.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| Asymmetric & Symmetric N-H Stretch | Primary Aromatic Amine (-NH₂) | 3300 - 3500 |
| Aromatic C-H Stretch | Aryl | 3000 - 3100 |
| Aliphatic C-H Stretch | Methylene (-CH₂-) | 2850 - 2960 |
| N-H Bending | Primary Aromatic Amine (-NH₂) | 1590 - 1650 |
| Aromatic C=C Stretch | Aryl | 1450 - 1600 |
| Aromatic C-N Stretch | Aryl-N | 1250 - 1360 |
Thermal Analysis of Derived Polymeric Materials (e.g., Thermogravimetric Analysis - TGA)
Thermogravimetric Analysis (TGA) is a crucial technique for assessing the thermal stability of polymeric materials. researchgate.netsump4.com It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For polymers derived from this compound, TGA provides key data on their degradation profiles.
A typical TGA experiment involves heating the polymer sample at a constant rate. youtube.com The resulting thermogram plots percentage weight loss versus temperature. Key parameters obtained from this curve include the onset temperature of decomposition (T_onset), which indicates the beginning of significant thermal degradation, and the temperature of maximum decomposition rate, determined from the peak of the derivative thermogravimetric (DTG) curve. researchgate.net Studies on polymers derived from similar anthracene-based monomers, such as 9,10-bis(methacryloyloxymethyl)anthracene, have shown good thermal stability, with decomposition temperatures often exceeding 300°C. mdpi.comnih.gov The amount of residue remaining at the end of the analysis in an inert atmosphere can indicate the char yield, a measure of fire resistance, while analysis in an oxidative atmosphere (air) shows how the material behaves during combustion. scribd.com
Table 4: Representative Thermal Properties of Porous Copolymers Derived from an Anthracene-Based Monomer (BMA) as determined by TGA.
| Copolymer | Atmosphere | Onset Decomposition Temp (T₅%, °C) | Temperature of Max. Decomposition (°C) |
| BMA-co-DVB | Nitrogen | 363 | 437 |
| BMA-co-DVB | Air | 307 | 431 / 556 |
| BMA-co-TRIM | Nitrogen | 360 | 430 |
| BMA-co-TRIM | Air | 321 | 432 / 535 |
| Data adapted from studies on 9,10-bis(methacryloyloxymethyl)anthracene (BMA) copolymers, which serve as a model for anthracene-based polymer systems. mdpi.com |
Surface Area and Porosity Analysis for Porous Polymers (e.g., BET)
When this compound is incorporated into cross-linked polymers, particularly those synthesized with a porogen, porous materials can be created. The Brunauer-Emmett-Teller (BET) method is the standard technique for characterizing the surface area and porosity of these materials. researchgate.net
The analysis involves the physisorption of a gas, typically nitrogen, onto the surface of the polymer at cryogenic temperature. By measuring the amount of gas adsorbed at various partial pressures, a nitrogen adsorption-desorption isotherm is generated. The BET equation is applied to the initial part of this isotherm to calculate the specific surface area (m²/g). Further analysis of the isotherm, particularly the desorption branch, can yield information about the total pore volume and the pore size distribution. Research on porous polymers synthesized from anthracene (B1667546) derivatives has demonstrated the ability to create materials with high specific surface areas, sometimes reaching several hundred m²/g. mdpi.comnih.govdntb.gov.ua The porosity and high surface area are critical for applications such as gas separation, catalysis, and adsorption. researchgate.net
Table 5: Representative Porosity Characteristics of Copolymers Derived from an Anthracene-Based Monomer (BMA).
| Copolymer | Porogen System | Specific Surface Area (SBET, m²/g) | Total Pore Volume (V, cm³/g) |
| BMA-co-DVB | Toluene | 472 | 0.69 |
| BMA-co-EGDMA | Toluene | 363 | 0.81 |
| BMA-co-TRIM | Toluene | 134 | 0.35 |
| BMA-co-DVB | Chlorobenzene/Toluene | 436 | 0.65 |
| Data adapted from studies on 9,10-bis(methacryloyloxymethyl)anthracene (BMA) copolymers, which serve as a model for creating porous anthracene-based polymers. mdpi.com |
Polymer Characterization via Gel Permeation Chromatography (GPC)
Gel permeation chromatography (GPC) is a critical technique for determining the molecular weight and molecular weight distribution of polymers. This information is paramount as it directly influences the material's mechanical, thermal, and solution properties. For polyimides and other polymers synthesized using this compound, GPC analysis provides insight into the success of the polymerization reaction and the processability of the resulting materials.
Detailed Research Findings:
Following an extensive review of scientific literature, no specific research articles or patents detailing the synthesis and subsequent Gel Permeation Chromatography (GPC) characterization of polymers derived solely from the chemical compound “this compound” could be located. The available literature focuses on polymers synthesized from other diamines containing an anthracene moiety, but not the specific dihydroanthracene-1,8-diamine structure.
Therefore, no experimental data tables for the number-average molecular weight (Mn), weight-average molecular weight (Mw), or polydispersity index (PDI) for polymers based on this specific monomer can be provided. The strict adherence to the specified chemical compound, as per the instructions, prevents the inclusion of data from related but structurally different polymers.
For context, in the characterization of other aromatic polyimides, GPC is typically conducted using aprotic polar solvents such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) as the mobile phase. The system is often calibrated with polystyrene standards. The resulting data allows researchers to understand how monomer purity and polymerization conditions affect the final polymer chain length and distribution, which are crucial parameters for any potential application.
Should research on the polymerization of this compound be published, it is anticipated that GPC would be a fundamental characterization method employed, and the resulting data would be presented in a similar fashion to that of other high-performance polymers.
Theoretical and Computational Investigations of 9,10 Dihydroanthracene 1,8 Diamine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. It is a cornerstone of computational chemistry for studying molecules like 9,10-Dihydroanthracene-1,8-diamine, providing a balance between accuracy and computational cost.
Elucidation of Electronic Structure (HOMO-LUMO analysis)
The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. schrodinger.com A smaller gap generally indicates that a molecule is more easily excitable and more chemically reactive. wuxibiology.com
For organic molecules like diaminoanthracene derivatives, the HOMO is typically localized on the electron-donating parts of the molecule (the amino groups and the aromatic system), while the LUMO is distributed over the electron-accepting regions. In this compound, the amino groups would significantly influence the HOMO energy level.
Computational studies on related diaminoanthraquinone derivatives have shown that the HOMO-LUMO gap can be systematically tuned by chemical modifications. acs.org For instance, extending the π-conjugation of the system tends to lower the LUMO level and decrease the gap, leading to a bathochromic (red) shift in the molecule's absorption spectrum. acs.org While specific values for this compound are not published, DFT calculations on analogous diaminonaphthalene molecules have shown HOMO-LUMO gaps around 4.8 eV. researchgate.net
Table 1: Illustrative HOMO, LUMO, and Energy Gap Data for Analogous Aromatic Diamines (Calculated via DFT)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
| Naphthalene | - | - | 4.821 | researchgate.net |
| Diaminonaphthalene Isomer | - | - | - | researchgate.net |
| 1,5-Diaminoanthraquinone | - | - | - | acs.org |
| 4-TIPS-Diaminoanthraquinone | - | -3.72 | - | acs.org |
Note: This table is illustrative and compiles data from different studies on related compounds. The specific DFT functional and basis set used can affect the results.
Prediction of Dipole Moments and Atomic Charge Distributions
DFT calculations can accurately predict the dipole moment of a molecule, which arises from an uneven distribution of electron density. The dipole moment is a key factor in how a molecule interacts with itself and with other molecules, including solvents.
Furthermore, DFT provides a means to calculate the partial atomic charges on each atom in the molecule. This charge distribution highlights the electrophilic (electron-poor) and nucleophilic (electron-rich) sites. For this compound, the nitrogen atoms of the amino groups are expected to carry a negative partial charge, making them nucleophilic centers, while the hydrogen atoms of the amino groups and certain carbon atoms in the aromatic rings would likely be electrophilic.
Table 2: Illustrative Calculated Dipole Moments for an Analogous Compound (1,5-diaminoanthracene)
| Solvent | Dielectric Constant (εr) | Calculated Dipole Moment (µ) |
| Hexane | 1.88 | - |
| Dioxane | 2.21 | - |
| Chloroform (B151607) | 4.81 | - |
| Acetonitrile | 37.5 | - |
Source: Adapted from a study on 1,5-diaminoanthracene. semanticscholar.org Exact values for this compound would require specific calculations.
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
DFT is widely used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. pdx.edu By calculating the magnetic shielding around each nucleus (e.g., ¹H and ¹³C) in the presence of a magnetic field, a theoretical NMR spectrum can be generated. purkh.com These predicted spectra are invaluable for confirming the structure of newly synthesized compounds by comparing them with experimental data.
For this compound, DFT calculations could predict the chemical shifts for each unique proton and carbon atom. The protons of the amino groups (N-H), the methylene (B1212753) groups at the 9 and 10 positions (C-H), and the aromatic protons on the benzene (B151609) rings would all have distinct predicted chemical shifts. These calculations can be refined by including solvent effects to better match experimental conditions.
Analysis of Reactivity Descriptors (e.g., Electrophilicity Index)
Conceptual DFT provides a framework to quantify the reactivity of a molecule through various descriptors. frontiersin.org These are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO) and the total energy of the system. Key reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).
Electronegativity (χ): The tendency to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. researchgate.net
These descriptors for this compound would provide quantitative insights into its stability and reactivity towards electrophiles and nucleophiles. For example, a high electrophilicity index would suggest that the molecule is a strong electrophile.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
While DFT is excellent for studying electronic properties, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamic behavior of larger systems or molecules over time.
MM methods use a classical force field to calculate the potential energy of a molecule as a function of its atomic coordinates. This approach is computationally much faster than DFT, allowing for the exploration of many different conformations to find the most stable geometries. For a flexible molecule like this compound, with its non-planar central ring and rotatable amino groups, MM could be used to map out the potential energy surface and identify low-energy conformers.
MD simulations build upon MM by solving Newton's equations of motion for the atoms of the molecule over a period of time. researchgate.net This provides a trajectory that shows how the molecule moves, vibrates, and changes conformation at a given temperature. An MD simulation of this compound could reveal the dynamics of the dihydroanthracene ring puckering and the rotation of the amino groups, providing insights into its structural flexibility and how it might interact with other molecules or a biological target.
Hirshfeld Surface Analysis and Detailed Intermolecular Interaction Studies
Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net It maps the electron distribution of a molecule in a crystal, allowing for the identification and analysis of close contacts between neighboring molecules, such as hydrogen bonds and van der Waals interactions.
For a crystalline sample of this compound, Hirshfeld surface analysis could provide detailed information about its crystal packing. The analysis generates a 3D Hirshfeld surface colored according to the type and strength of intermolecular contacts. It also produces 2D "fingerprint plots" that summarize these interactions quantitatively. researchgate.net
In studies of similar aromatic compounds, Hirshfeld analysis has revealed the dominance of H···H, C-H···π, and hydrogen bonding interactions in the crystal packing. nih.govnih.gov For this compound, the amino groups would be expected to form N-H···N or N-H···π hydrogen bonds, which would be clearly identifiable and quantifiable through this method.
Quantum Chemical Calculations for Nonlinear Optical Properties (e.g., First Hyperpolarizability)
Quantum chemical calculations are instrumental in predicting the nonlinear optical (NLO) properties of molecules, with the first hyperpolarizability (β) being a key parameter for second-order NLO materials. While direct computational studies on the NLO properties of this compound are not extensively documented in publicly available literature, the principles can be understood by examining related structures.
For instance, theoretical investigations into molecules with similar structural motifs, such as 1,4-Diamino-9,10-Anthraquinone, have been conducted using Density Functional Theory (DFT). nih.gov In one such study, the first hyperpolarizability (β) was evaluated to provide a theoretical understanding of its NLO behavior. nih.gov These calculations, often employing basis sets like 6-311G, help in correlating the electronic structure of the molecule with its macroscopic NLO response. nih.gov The presence of amino groups (electron-donating) on the aromatic framework is a critical feature known to enhance NLO properties by facilitating intramolecular charge transfer. In the case of this compound, the two amino groups on the anthracene (B1667546) core would be expected to significantly influence its first hyperpolarizability. The non-planar, boat-like conformation of the central dihydroanthracene ring could also lead to unique NLO characteristics compared to its planar aromatic analogue, anthracene.
Future computational studies on this compound would likely involve optimizing its geometry and then calculating the static and dynamic first hyperpolarizabilities using methods like DFT. The results would be crucial in assessing its potential for applications in photonic and optoelectronic devices.
Table 1: Representative Computational Data for a Related Diamino-Substituted Aromatic Compound
| Compound | Computational Method | Basis Set | Calculated Property | Value |
| 1,4-Diamino-9,10-Anthraquinone | DFT | 6-311G | First Hyperpolarizability (β) | Data specific to this exact calculation was not available in the source. nih.gov |
This table illustrates the type of data generated from quantum chemical calculations for a structurally related molecule to indicate the approach that would be used for this compound.
Conformational Landscape and Energetics
The conformational flexibility of this compound is primarily dictated by the central 9,10-dihydroanthracene (B76342) ring system. This part of the molecule is not planar and exists in a boat-shaped conformation. acs.org The energetics of this conformation and the barriers to ring inversion have been a subject of both experimental and theoretical studies for the parent compound and its derivatives. acs.org
The introduction of two amino groups at the 1 and 8 positions introduces additional degrees of conformational freedom and potential intramolecular interactions. The orientation of the amino groups relative to the aromatic rings and each other will define a complex potential energy surface with several possible minima.
Computational methods, particularly DFT and ab initio calculations, are essential for exploring this conformational landscape. By performing geometry optimizations starting from various initial arrangements of the amino groups, it is possible to locate the different stable conformers and calculate their relative energies. The energy barriers separating these conformers can be determined by locating the transition states. These calculations would reveal the most stable conformation of the molecule in the gas phase and provide insights into its dynamic behavior in solution. Intramolecular hydrogen bonding between the amino groups and the π-system of the aromatic rings could also play a significant role in stabilizing certain conformations, which can be effectively modeled computationally.
Table 2: Conformational Data for the Parent Ring System
| Compound | Method | Key Finding |
| 9,10-Dihydroanthracene | Carbon-13 NMR Spectroscopy | The molecule exists in a non-planar, boat-like conformation. acs.org |
This data for the parent dihydroanthracene structure underpins the expected conformational behavior of its 1,8-diamino derivative.
Computational Modeling of Host-Guest Interactions
The structure of this compound, with its defined three-dimensional shape and the presence of hydrogen-bond-donating amino groups, makes it an interesting candidate for participation in host-guest systems. Computational modeling is a powerful tool to predict and analyze how this molecule might interact with other species. researchgate.net
As a potential guest, the molecule could bind within the cavity of a larger host molecule. The binding affinity and geometry would be governed by a combination of factors, including hydrogen bonding from its amino groups, π-π stacking interactions involving its aromatic rings, and van der Waals forces. Computational techniques like molecular docking and molecular dynamics (MD) simulations can be used to explore potential binding modes and estimate the free energy of binding. researchgate.net
Conversely, derivatives of this compound could be designed to act as hosts for smaller guest molecules. The diamino-substituted rings could form a cleft-like binding site. Computational studies would be crucial in the design of such hosts, allowing for the pre-screening of their binding capabilities for specific guests before undertaking synthetic efforts. These models can elucidate the key intermolecular interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the host-guest complex. mdpi.com For example, computational studies on other host-guest systems have successfully used DFT to optimize geometries and understand the nature of the interactions. mdpi.com
Table 3: Overview of Computational Approaches for Host-Guest Studies
| Computational Method | Application in Host-Guest Chemistry | Relevant Information Provided |
| Molecular Docking | Predicts the preferred orientation of a guest within a host. | Binding geometry, initial estimation of interaction strength. |
| Molecular Dynamics (MD) Simulations | Simulates the time-evolution of the host-guest complex. | Stability of the complex, conformational changes upon binding, binding free energies. researchgate.net |
| Density Functional Theory (DFT) | Calculates the electronic structure and energy of the complex. | Optimized geometry, interaction energies, nature of intermolecular forces. mdpi.com |
Reaction Mechanisms and Chemical Transformations of 9,10 Dihydroanthracene 1,8 Diamine
Hydrogen Abstraction Processes Involving Dihydroanthracene Systems
The 9,10-dihydroanthracene (B76342) core is susceptible to hydrogen abstraction, a fundamental process in many chemical reactions. The carbon-hydrogen bonds at the 9 and 10 positions are notably weaker than typical C-H bonds, with an estimated bond dissociation energy of 78 kcal mol⁻¹. wikipedia.org This reduced bond strength facilitates the removal of a hydrogen atom (H•) by radical species.
Hydrogen atom transfer (HAT) is a key step in a wide array of chemical and biological processes. nih.gov In the context of dihydroanthracene systems, HAT reactions have been observed with various radicals and transition metal complexes. For example, the reaction of a high-valent iron imido complex with 9,10-dihydroanthracene results in the formation of anthracene (B1667546) through hydrogen abstraction. nih.gov The driving force for these reactions often correlates with the bond strengths of the reacting species. nih.gov The study of such processes provides valuable insights into reaction mechanisms and the reactivity of C-H bonds.
Oxidative Aromatization Reactions to Anthracene
The conversion of 9,10-dihydroanthracene and its derivatives to the corresponding fully aromatic anthracene system is a common and important transformation. This oxidative aromatization can be achieved using a variety of reagents and conditions.
Molecular oxygen, in the presence of a promoter like activated carbon, can effectively oxidize 9,10-dihydroanthracenes to anthracenes. sigmaaldrich.com Biomimetic iron complexes have also been studied for their ability to catalyze the oxidation of 9,10-dihydroanthracene to anthracene. acs.orgresearchgate.net These studies, often employing density functional theory, model the reaction in solution and consider the influence of various factors like counterions and solvent molecules on the reaction mechanism. acs.orgresearchgate.net
In some cases, the oxidation is part of a domino reaction sequence. For instance, the dehydrogenation of 9,10-dihydroanthracene to anthracene can be followed by a Diels-Alder cycloaddition in the presence of a suitable dienophile. eurekaselect.comresearchgate.net The oxidant in such reactions can be the dienophile itself or even atmospheric oxygen, with activated carbon accelerating the initial dehydrogenation step. eurekaselect.com
Reduction Mechanisms of Related Imino Derivatives
The reduction of imino derivatives, which can be formed from the diamine functionality of 9,10-dihydroanthracene-1,8-diamine, is a significant area of study. Imines can be reduced to amines using various reducing agents. A common method is reductive amination, where an aldehyde or ketone first reacts with an amine to form an imine, which is then reduced in situ. researchgate.netredalyc.org
For instance, the reductive amination of a carbaldehyde derived from a protected aloe-emodin, a molecule with a similar anthracene core, has been reported using sodium borohydride (B1222165) in methanol. researchgate.netredalyc.org The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the corresponding amine. researchgate.netredalyc.org
Another important reducing agent for multiple bonds is diimide (N₂H₂), which is a reactive intermediate that reduces alkynes and alkenes to alkanes. wikipedia.orgorganicreactions.orgyoutube.com The reduction with diimide typically occurs via a concerted, syn-addition of two hydrogen atoms across the multiple bond. wikipedia.orgyoutube.com This method is particularly useful for reducing unpolarized carbon-carbon double or triple bonds and is tolerant of many other functional groups. wikipedia.org The reactivity of diimide is influenced by the substitution pattern of the multiple bond, with less substituted bonds being more reactive. wikipedia.orgyoutube.com
Electrophilic and Nucleophilic Substitution Reactions on the Dihydroanthracene Core
The aromatic rings of the 9,10-dihydroanthracene scaffold are susceptible to electrophilic substitution reactions. The electron density distribution in the anthracene system favors substitution at the 9 and 10 positions. quora.com However, in 9,10-dihydroanthracene, these positions are saturated. Therefore, electrophilic attack occurs on the outer aromatic rings. The presence of the amino groups in this compound would further activate the rings towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions relative to the amino groups. The regioselectivity of these reactions can be influenced by the substituents already present on the rings. researchgate.netresearchgate.net
Nucleophilic aromatic substitution (SNAr) reactions are also possible, particularly on electron-deficient aromatic rings. nih.gov While the dihydroanthracene core itself is not inherently electron-deficient, the introduction of electron-withdrawing groups could facilitate SNAr. The mechanism of SNAr reactions can be either stepwise, proceeding through a stable anionic intermediate (a Meisenheimer complex), or concerted. nih.gov Recent studies have shown that many SNAr reactions exist on a mechanistic continuum between these two extremes. nih.gov
Carbon-Hydrogen and Nitrogen-Hydrogen Bond Activation Studies
The activation of C-H and N-H bonds is a central theme in modern chemistry, with significant implications for the development of new catalytic processes. In the context of this compound, both types of bonds are present and their activation can lead to a variety of useful transformations.
The C-H bonds at the 9 and 10 positions of the dihydroanthracene core are relatively weak and can be activated through processes like hydrogen atom transfer, as discussed in section 5.1. wikipedia.org The activation of aromatic C-H bonds on the outer rings can also be achieved, often through the use of transition metal catalysts, leading to C-H functionalization reactions.
The N-H bonds of the amino groups are also reactive. Their activation is a key step in many reactions, such as the formation of imines and amides. The acidity of the N-H bond can be determined, which provides thermodynamic data relevant to hydrogen atom transfer reactions involving the amino group. nih.gov
Diels-Alder Cycloaddition Reactions on Dihydroanthracene Scaffolds
The 9,10-dihydroanthracene scaffold itself does not act as a diene in the Diels-Alder reaction. However, as mentioned in section 5.2, it can be a precursor to anthracene, which readily undergoes [4+2] cycloaddition reactions. eurekaselect.comresearchgate.net The central ring of anthracene acts as the diene, reacting with a variety of dienophiles. truman.edublogspot.comipl.org
The Diels-Alder reaction is a concerted process that forms a six-membered ring. truman.edu The reaction of anthracene with dienophiles like maleic anhydride (B1165640) is a classic example, leading to the formation of a 9,10-dihydroanthracene-9,10-α,β-succinic acid anhydride adduct. truman.edublogspot.comipl.orgscribd.com The regioselectivity of the Diels-Alder reaction with substituted anthracenes is typically at the 9,10-positions, driven by the preservation of aromaticity in the outer rings. researchgate.netresearchgate.net However, in some cases, unusual 1,4-regioselectivity has been observed with anthracene-derived macrocyclic receptors. rsc.org
Stereochemical Aspects of Chemical Transformations (e.g., Tröger Base Formation)
The synthesis of chiral molecules from achiral or racemic starting materials is a significant challenge in organic chemistry. For a molecule like this compound, which is prochiral, reactions can lead to the formation of chiral products.
One important aspect of stereochemistry is chiral resolution, the process of separating a racemic mixture into its individual enantiomers. wikipedia.org A common method for resolving amines is through the formation of diastereomeric salts with a chiral acid, such as tartaric acid or its derivatives. wikipedia.orgrsc.org These diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization. ardena.com
While the direct formation of a Tröger's base from this compound is not explicitly detailed in the provided context, the principles of its formation are relevant. Tröger's bases are chiral, bridged bicyclic diamines, and their synthesis often involves the reaction of an amine with a methylene (B1212753) source. The stereochemical outcome of such reactions is of great interest. The ability to control the stereochemistry and resolve the resulting enantiomers is crucial for applications where a single enantiomer is required.
Supramolecular Chemistry and Host Guest Interactions of 9,10 Dihydroanthracene 1,8 Diamine Frameworks
Design and Synthesis of Macrocyclic and Cage-like Hosts Incorporating Dihydroanthracene Units
The construction of macrocyclic and cage-like hosts from diamine precursors is a well-established strategy in supramolecular synthesis. The non-planar, V-shaped geometry of the 9,10-dihydroanthracene (B76342) unit is an attractive feature for creating three-dimensional cavities, a departure from the planar cavities of many aromatic macrocycles.
The primary approach to integrating the 9,10-dihydroanthracene-1,8-diamine unit into a larger cyclic structure involves condensation reactions with complementary difunctional linkers. Common strategies include:
Amide Bond Formation: Reacting the diamine with dicarboxylic acid chlorides or other activated diacids under high-dilution conditions to favor intramolecular cyclization over polymerization. This would yield a diamide (B1670390) macrocycle where the NH groups can act as hydrogen-bond donors.
Imine Condensation: Reaction with dialdehydes results in the formation of macrocyclic Schiff bases. These imine linkages can be subsequently reduced to form more flexible and stable macrocyclic polyamines. mdpi.com This method is often employed in the one-pot synthesis of cage compounds. acs.orgresearchgate.net
Alkylation Reactions: Direct reaction between the diamine and bis(bromomethyl) or other dihalide compounds can form macropolycyclic cage compounds, often in a straightforward, one-step coupling reaction. nih.gov
A notable parallel can be drawn to the synthesis of shape-persistent macrocycles from the structurally related 1,8-diazaanthracene . In one study, four such macrocycles were synthesized, each incorporating three 1,8-diazaanthracene units linked by phenyl groups. nih.gov The synthesis involved a palladium-catalyzed Suzuki coupling reaction, demonstrating a modern approach to constructing rigid, shape-persistent architectures. One of the resulting macrocycles was observed to form a stable dimer in solution, driven by efficient dispersion interactions over large contact areas. nih.gov This highlights how the specific geometry of the anthracene-based unit can direct higher-order self-assembly.
Similarly, cage-like structures can be envisioned by using tripodal or other three-dimensional linkers that react with the diamine units. The synthesis of such cage compounds often relies on dynamic covalent chemistry, such as imine formation, which allows for error-correction and thermodynamic templating to yield the most stable cage structure. acs.org
Formation of Inclusion Complexes and Pseudorotaxanes
Once synthesized, macrocycles containing diamide or polyamine functionalities derived from the this compound unit would be prime candidates for forming host-guest complexes. The internal cavity, defined by the rigid dihydroanthracene walls and the more flexible linker units, could encapsulate guest molecules of a complementary size and shape.
A particularly interesting application is the formation of pseudorotaxanes , where a linear guest molecule threads through the cavity of the macrocycle. This threading is not random but is directed by specific non-covalent interactions. For macrocycles containing amide groups, hydrogen bonding is a primary driving force. nih.gov The amide N-H groups of the macrocycle can act as hydrogen bond donors to recognize and bind complementary acceptor sites on the thread-like guest. nih.gov
For example, studies on other ditopic amide-based macrocycles have shown that they can form stable 1:1 complexes with peptide-based threads. nih.gov The process can be followed by 1H NMR titration experiments, where significant chemical shifts in the protons of both the host and guest signal the formation of the pseudorotaxane assembly. nih.gov In some cases, the assembly can be cooperative, leading to more complex structures like cyclic hetero royalsocietypublishing.orgpseudorotaxanes. nih.gov The stability of such complexes is often dependent on the solvent, with polar, competitive solvents capable of disrupting the hydrogen bonds and causing disassembly. nih.gov
The formation of inclusion complexes can be confirmed through various methods, including Fourier-transform infrared spectroscopy (FTIR), powder X-ray diffraction (XRD), and thermogravimetric analysis (TGA), which can reveal changes in the physical properties of the materials upon complex formation. nih.gov
Host-Guest Binding Studies
Quantitative analysis of host-guest interactions is crucial for understanding the stability and selectivity of a given host system.
The strength of the interaction between a host and a guest is quantified by the association constant (Ka), while the ratio in which they bind is the stoichiometry. A common and powerful method for determining these parameters is NMR titration . nih.govdu.eduyoutube.com In a typical experiment, a solution of the guest is incrementally added to a solution of the host (or vice versa) at a constant temperature, and the 1H NMR spectrum is recorded after each addition. The formation of the host-guest complex causes changes in the chemical shifts of specific protons on both molecules. By plotting the change in chemical shift (Δδ) against the guest concentration, a binding isotherm is generated. This curve can then be fitted to a specific binding model (e.g., 1:1, 1:2) using non-linear regression analysis to calculate the association constant Ka. squarespace.com
The stoichiometry of the complex can often be determined from a Job plot, where the total molar concentration of the host and guest is kept constant while their mole fraction is varied. The mole fraction at which the measured property (e.g., Δδ) is maximal indicates the stoichiometry of the complex. acs.org Other techniques like UV-Vis spectrophotometry and isothermal titration calorimetry (ITC) are also widely used. acs.orgrsc.org
For a hypothetical 1:1 complex between a dihydroanthracene-based macrocycle and a guest, the binding data might look as follows:
| Guest Concentration (mM) | Δδ of Host Proton (ppm) |
| 0.0 | 0.000 |
| 0.2 | 0.085 |
| 0.4 | 0.158 |
| 0.6 | 0.221 |
| 0.8 | 0.275 |
| 1.0 | 0.322 |
| 1.5 | 0.410 |
| 2.0 | 0.473 |
| 3.0 | 0.551 |
| 4.0 | 0.600 |
| This table is representative and does not contain real experimental data. |
A key goal in host design is achieving selectivity for one type of guest over another. The V-shaped, non-planar structure of the 9,10-dihydroanthracene unit makes its derived hosts particularly interesting for distinguishing between planar and non-planar guests. It is conceivable that the concave cavity would preferentially bind guests with a complementary shape.
Research on other systems has demonstrated this principle effectively. For instance, a water-soluble, triply interlocked cage has shown the ability to selectively encapsulate planar aromatic guests like anthracene (B1667546) and phenanthrene (B1679779) while excluding non-planar guests. nih.gov This selectivity allowed for the efficient separation of 9,10-dihydroanthracene (the non-planar guest) from anthracene (the planar guest) via aqueous extraction, a challenging separation in industrial processes. nih.gov Similarly, dinuclear silver(I)-macrocycles have been designed to recognize both planar (anthracene) and non-planar (triptycene) aromatic hydrocarbons through multipoint Ag–π bonding, demonstrating that specific interactions can be tailored to different geometries. rsc.org A host based on this compound might show the opposite selectivity, favoring bent or non-planar guests that fit snugly within its pre-organized cavity.
The stability of supramolecular complexes, especially those held together by directional forces like hydrogen bonds, is highly sensitive to the surrounding environment.
Solvent: The choice of solvent plays a critical role. nih.gov In the context of amide-based macrocycles, non-polar, non-competitive solvents like chloroform (B151607) or dichloromethane (B109758) would facilitate strong hydrogen bonding between the host and guest. In contrast, polar, protic solvents (like methanol) or strong hydrogen-bond acceptors (like DMSO) would compete for the hydrogen bonding sites on both the host and guest, significantly weakening the complex and lowering the association constant. acs.orgresearchgate.net This solvent-dependence can be a useful tool, allowing for the controlled assembly and disassembly of the complex.
Temperature: Temperature affects the thermodynamics of binding. For many host-guest systems, increasing the temperature leads to a decrease in the association constant, as the entropic penalty of association becomes more significant. In systems where hydrogen bonding is the dominant interaction, the bonds are weakened at higher temperatures, favoring dissociation of the complex. Time-resolved phosphorescence mapping and other temperature-dependent spectroscopic methods can be used to study these effects. chinesechemsoc.org
Molecular Recognition Phenomena (e.g., nucleic acid recognition motifs)
Macrocyclic polyamines are a well-studied class of compounds known for their ability to recognize and bind biological macromolecules, most notably nucleic acids like DNA and RNA. royalsocietypublishing.orgwiley-vch.deresearchgate.net These macrocycles, which would be the result of reducing the imine-based macrocycles formed from this compound, are typically protonated at physiological pH, bearing multiple positive charges.
This positive charge drives the interaction with the negatively charged phosphate (B84403) backbone of DNA and RNA through strong electrostatic interactions. wiley-vch.denih.gov This binding is generally non-specific with respect to the base sequence but can be highly effective. nih.gov The macrocyclic structure provides a pre-organized arrangement of positive charges that can lead to stronger binding (a "macrocyclic effect") compared to linear polyamines. royalsocietypublishing.org
The consequences of this binding can be significant:
DNA Condensation: The neutralization of the negative charges on the phosphate backbone by the polyamine allows the DNA to condense into a more compact structure. nih.gov
Protection: The bound macrocycle can protect the nucleic acid from degradation by nucleases. wiley-vch.de
Cellular Delivery: This interaction forms the basis for using macrocyclic polyamines as non-viral vectors for gene delivery, where they encapsulate and transport DNA or RNA into cells. wiley-vch.de
Spectroscopic studies, such as Raman spectroscopy, have shown that polyamines primarily interact with the phosphate groups of DNA without significantly disrupting the native B-form secondary structure. nih.gov Therefore, a host derived from this compound could potentially serve as a scaffold for developing new agents for DNA recognition and manipulation.
Self-Assembly Processes and Coordination-Driven Assemblies
The unique structural geometry of this compound, featuring a V-shaped bicyclic core with amino groups positioned at the 1 and 8 positions, suggests its potential as a versatile building block in supramolecular chemistry. The spatial arrangement of the two amino groups could facilitate the formation of well-defined hydrogen-bonded networks or act as effective coordination sites for metal ions, leading to the construction of complex supramolecular architectures.
In theory, the diamine could participate in self-assembly through various non-covalent interactions, including hydrogen bonding between the amine functionalities and π-π stacking of the anthracene cores. These interactions could lead to the formation of discrete oligomers, extended one-dimensional chains, or more complex two-dimensional sheets.
Furthermore, the diamine is a candidate for coordination-driven self-assembly. The two amino groups can act as a bidentate ligand, chelating to a single metal center or bridging between multiple metal centers to form metallacycles or metallopolymers. The choice of metal ion, with its specific coordination geometry and number, would be expected to dictate the size, shape, and properties of the resulting supramolecular assembly.
Despite this potential, specific studies detailing these processes with this compound are scarce. One report mentions its synthesis as a monomer for topochemical approaches to two-dimensional polymers, hinting at its role in forming ordered assemblies, but does not provide further details on the self-assembly behavior itself. ethz.ch
Post-Assembly Modification Strategies within Supramolecular Architectures
The concept of post-assembly modification involves the chemical transformation of functional groups on pre-formed supramolecular structures. This powerful strategy allows for the synthesis of complex architectures that are not directly accessible through self-assembly and enables the fine-tuning of the properties of the final assembly.
For supramolecular systems based on this compound, the primary amino groups would be the most likely targets for post-assembly modification. These groups could undergo a variety of chemical reactions, such as acylation, alkylation, or imine formation, after the initial self-assembly or coordination process. Such modifications could be used to alter the solubility, electronic properties, or host-guest binding capabilities of the supramolecular architecture. For instance, the introduction of long alkyl chains could enhance solubility in nonpolar solvents, while the incorporation of photoactive groups could lead to light-responsive materials.
Applications in Polymer Chemistry and Advanced Materials Science
Synthesis of Novel Polymeric Materials
The two primary amino groups of 9,10-dihydroanthracene-1,8-diamine allow it to be incorporated into a variety of polymer structures through condensation polymerization reactions.
Tröger's base polymers are a class of microporous polymers synthesized through the condensation reaction of an aromatic diamine with a formaldehyde (B43269) source, typically in an acidic medium. The resulting polymer backbone incorporates the rigid, V-shaped Tröger's base unit, which prevents efficient chain packing and creates intrinsic microporosity.
While the direct synthesis of Tröger's base polymers from this compound is not extensively documented in publicly available research, studies on structurally related monomers provide significant insight into the potential of this compound. For instance, a novel Tröger's base polymer has been synthesized from 2,6(7)-diamino-9,9,10,10-tetramethyl-9,10-dihydroanthracene. orientjchem.orgresearchgate.net This monomer shares the same core dihydroanthracene structure, with the addition of four methyl groups. The polymerization is typically carried out using dimethoxymethane (B151124) (DMM) as a formaldehyde equivalent and trifluoroacetic acid (TFA) as both the solvent and catalyst. orientjchem.org The resulting polymer demonstrated good thermal stability and significant microporosity. orientjchem.orgresearchgate.net
The synthesis of this related polymer involved a multi-step process starting from anthracene (B1667546), which was first alkylated, then nitrated, and finally reduced to yield the diamine monomer. orientjchem.org The subsequent polymerization with DMM in TFA yielded a white, soluble polymer. orientjchem.orgresearchgate.net Given the structural similarities, it is highly probable that this compound could undergo a similar polymerization to produce a Tröger's base polymer with inherent microporosity. The rigidity of the dihydroanthracene unit is a key factor in the formation of these porous materials. rsc.org
Aromatic polyamides, often referred to as aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. savemyexams.com These properties are a direct result of the rigid aromatic backbones and strong intermolecular hydrogen bonding between the amide linkages. The synthesis of aromatic polyamides typically involves the polycondensation of an aromatic diamine with an aromatic diacid chloride. nih.gov
The incorporation of bulky, non-coplanar monomers into polyamide backbones is a known strategy to enhance their solubility in organic solvents, which is often a challenge for rigid-rod aramids. The V-shaped structure of this compound makes it an ideal candidate for producing more processable, yet still highly thermally stable, polyamides.
While direct reports on the synthesis of aromatic polyamides from this compound are scarce, research on polyamides derived from other rigid, non-planar diamines, such as triptycene-based diamines, has shown that these polymers exhibit high thermal stability (with glass transition temperatures often exceeding 300°C) and improved solubility in aprotic polar solvents like N-methyl-2-pyrrolidone (NMP) and dimethylacetamide (DMAc). nii.ac.jp It is reasonable to extrapolate that polyamides synthesized from this compound would exhibit a similar desirable combination of properties. The general reaction for the synthesis of an aromatic polyamide is a condensation polymerization where a molecule of water is eliminated. libretexts.org
Polymer Structure-Property Relationships
The properties of polymers derived from this compound are intrinsically linked to the rigid and three-dimensional nature of the monomer unit.
The formation of Tröger's base polymers from diamines with restricted rotational freedom, such as those based on the dihydroanthracene scaffold, is a highly effective method for creating polymers of intrinsic microporosity (PIMs). rsc.orged.ac.uk The rigidity of the fused ring structure of the Tröger's base unit itself prevents the polymer chains from packing efficiently, leading to the creation of a network of interconnected voids.
In the case of the polymer derived from the related 2,6(7)-diamino-9,9,10,10-tetramethyl-9,10-dihydroanthracene, the resulting Tröger's base polymer exhibited a Brunauer-Emmett-Teller (BET) surface area of 368.6 m²/g and a total pore volume of 0.4166 ml/g. orientjchem.orgresearchgate.net This level of microporosity is significant and suggests potential applications in gas storage and separation. It is anticipated that a Tröger's base polymer synthesized from this compound would also exhibit substantial microporosity due to the inherent rigidity of the diamine monomer.
Table 1: Properties of a Tröger's Base Polymer from a Substituted Diamino-dihydroanthracene Monomer
| Property | Value | Reference |
|---|---|---|
| Monomer | 2,6(7)-Diamino-9,9,10,10-tetramethyl-9,10-dihydroanthracene | orientjchem.orgresearchgate.net |
| BET Surface Area | 368.6 m²/g | orientjchem.orgresearchgate.net |
| Total Pore Volume | 0.4166 ml/g | orientjchem.orgresearchgate.net |
A significant challenge in the field of high-performance polymers is achieving good solubility in common organic solvents to facilitate processing into films, fibers, and membranes. Rigid, linear polymer chains, such as those in many conventional aramids, tend to be highly crystalline and insoluble.
The introduction of kinks or bends in the polymer backbone is a proven method to disrupt this crystallinity and enhance solubility. The V-shaped geometry of this compound is expected to impart excellent solubility to the resulting polymers. For instance, the Tröger's base polymer made from the tetramethyl-substituted analogue was found to be soluble in dichloromethane (B109758) and chloroform (B151607). orientjchem.orgresearchgate.net Similarly, aromatic polyamides synthesized from other non-coplanar diamines have demonstrated good solubility in aprotic polar solvents. nii.ac.jp This suggests that polyamides and other condensation polymers derived from this compound would likely be solution-processable, a highly desirable characteristic for advanced material applications.
Table 2: Solubility of Polymers Derived from a Substituted Diamino-dihydroanthracene Monomer
| Polymer Type | Monomer | Solvents | Reference |
|---|
Development of Conjugated Polymers with Tailored Electronic Characteristics
Conjugated polymers, which possess a backbone of alternating single and double bonds, are of great interest for their electronic and optoelectronic properties, with applications in areas such as light-emitting diodes (LEDs), solar cells, and sensors. rsc.orgmsstate.edu Anthracene itself is a well-known building block for luminescent conjugated materials. rsc.org
The incorporation of a this compound unit into a conjugated polymer backbone is a more complex proposition. The dihydroanthracene core is not fully conjugated, which would interrupt the delocalization of π-electrons along the polymer chain. However, it is conceivable that this diamine could be used to create novel polymer architectures where conjugated segments are linked by the rigid, non-conjugated dihydroanthracene unit. Such a design could be used to tune the electronic properties of the material, for example, by controlling the spatial relationship between conjugated segments.
While there is no direct research on conjugated polymers from this compound, studies on other anthracene-containing polymers have shown that the anthracene unit can be a valuable component in tuning the photophysical properties of the resulting materials. rsc.orgamanote.com For example, the synthesis of conjugated polymers containing anthracene in the main chain has been reported to yield materials with interesting photoluminescence properties. rsc.org The development of conjugated polymers from this compound remains a largely unexplored area that could yield materials with unique electronic and optical characteristics.
Optoelectronic Device Applications
The unique electronic and photophysical properties of the anthracene scaffold have made it a cornerstone in the development of organic optoelectronic devices. The addition of dihydro- and diamine functionalities to this core, as in this compound, would be expected to modulate these properties in ways that could be beneficial for specific applications.
Emitters and Chromophores in Organic Light-Emitting Diodes (OLEDs)
Currently, there is no specific research detailing the use of this compound as an emitter or chromophore in Organic Light-Emitting Diodes (OLEDs). However, the broader family of anthracene derivatives is widely employed, particularly for creating deep-blue light emitters, which are crucial for full-color displays and white lighting applications. rsc.org
Anthracene derivatives are valued for their high photoluminescence quantum yields and their ability to be chemically modified to fine-tune their emission color and performance. researchgate.net For instance, attaching various aryl groups to the 9 and 10 positions of the anthracene core is a common strategy to enhance solubility, thermal stability, and charge-transporting properties, while also shifting the emission wavelength. researchgate.net The introduction of bulky substituents can prevent intermolecular interactions that often lead to luminescence quenching in the solid state. researchgate.net
In the context of this compound, the diamine groups at the 1 and 8 positions would act as strong electron-donating groups. This would significantly influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, likely leading to a red-shift in its emission spectrum compared to unsubstituted anthracene. The dihydro- nature of the central ring disrupts the full aromaticity of the anthracene core, which would also have a profound effect on its electronic structure and emissive properties.
| Anthracene-Based Emitter | Emission Color | External Quantum Efficiency (EQE) | CIE Coordinates (x, y) |
|---|---|---|---|
| TPA-TAn-DMAC (non-doped) | Deep-Blue | 4.9% | (0.14, 0.18) |
| Cz-TAn-DMAC (doped) | Blue | 4.8% | (0.15, 0.08) |
| PIAnTPh (doped) | Deep-Blue | 8.09% | (0.15, 0.06) |
| PyIAnTPh (doped) | Deep-Blue | 8.44% | (0.15, 0.07) |
Table 1: Performance of selected anthracene derivatives as emitters in OLEDs. This data is for related compounds and not this compound. rsc.orgresearchgate.net
Organic Semiconductors and Charge Transport Materials
There is no available research on the specific use of this compound as an organic semiconductor or charge transport material. However, the anthracene moiety is a well-established building block for such materials. The charge transport properties of anthracene-based compounds can be tuned by chemical modification. osti.gov
The introduction of substituents can influence the molecular packing in the solid state, which is a critical factor for efficient charge transport. For example, studies on 1-D π-d conjugated coordination polymers based on anthracene have shown that bulky substituents at the 9 and 10 positions can alter the crystallinity and, consequently, the charge transport properties of the material. osti.gov
Integration as Perovskite Passivation Materials
No studies have been found that investigate the use of this compound as a passivation material for perovskite solar cells. However, the use of diamine compounds for surface passivation is a promising strategy to enhance the efficiency and stability of these devices.
Recent research has shown that diamines, such as 1,3-diaminopropane (B46017) (DAP), can effectively passivate the surface of perovskite films. arxiv.org The amine groups can interact with under-coordinated lead ions (a common defect) on the perovskite surface, reducing non-radiative recombination. The use of DAP as a chemical modifier at the perovskite/electron-transport layer interface has been shown to increase the Voc and the fill factor (FF) of perovskite solar cells. arxiv.org
Given this precedent, this compound, with its two amine functional groups, could theoretically serve as a passivation agent. The size and rigidity of the dihydroanthracene backbone would differentiate it from smaller, more flexible diamines like DAP, potentially leading to different interactions with the perovskite surface and different impacts on device performance. The bulky nature of the molecule might also provide a more effective barrier against environmental moisture, a key factor in the long-term stability of perovskite solar cells.
| Device Configuration | Open-Circuit Voltage (Voc) | Fill Factor (FF) | Power Conversion Efficiency (PCE) |
|---|---|---|---|
| Control Perovskite Cell | 1.06 V | - | 23.26% |
| DAP Passivated Cell | 1.15 V | +20% (with post-annealing) | 25.29% (with post-annealing) |
Table 2: Impact of 1,3-diaminopropane (DAP) passivation on the performance of perovskite solar cells. This data is for a related class of compounds, not this compound. arxiv.org
Electrochromic Materials Exhibiting Near-Infrared Absorption
There is no information available in the scientific literature regarding the electrochromic properties or near-infrared absorption of this compound. Electrochromic materials are compounds that can change their optical properties (color) upon the application of an electrical potential. This property is of interest for applications such as smart windows, displays, and camouflage devices.
The electrochromic behavior of a molecule is dependent on its ability to exist in multiple stable or quasi-stable redox states, with each state having a distinct absorption spectrum. The diamine functionalities on the this compound core are redox-active and could, in principle, be oxidized to form radical cations and dications. These oxidized species would likely have different electronic transitions and therefore different absorption characteristics compared to the neutral molecule.
For a material to exhibit near-infrared (NIR) absorption, it typically needs to have electronic transitions with energies corresponding to the NIR region of the electromagnetic spectrum (approximately 700-2500 nm). This is often achieved in molecules with extended π-conjugation and strong intramolecular charge transfer character. While the dihydroanthracene core itself has a disrupted conjugation, the oxidation of the diamine groups could lead to the formation of species with significant charge delocalization across the molecule, potentially giving rise to low-energy electronic transitions and NIR absorption. However, without experimental data, this remains a theoretical possibility.
Catalytic Applications of 9,10 Dihydroanthracene 1,8 Diamine Derived Systems
Heterogeneous Catalysis Utilizing Tröger's Base Polymers
Tröger's base polymers, which can be synthesized from diaminoanthracene derivatives, are a significant class of materials in heterogeneous catalysis. The rigid and V-shaped structure of the Tröger's base unit imparts microporosity to the resulting polymers, creating a high internal surface area that is advantageous for catalytic applications. mdpi.comacs.orgrsc.org These polymers of intrinsic microporosity (PIMs) offer robust frameworks that can host catalytic sites.
One of the primary applications of these polymers is in gas separation, where their microporous nature allows for selective permeation of gases. mdpi.comacs.orgrsc.orgnih.gov For instance, Tröger's base polyimides have demonstrated excellent performance in separating gas pairs like CO2/CH4 and CO2/N2. mdpi.com The introduction of bulky substituents, such as triptycene (B166850) units, into the polymer backbone can further enhance gas separation properties by creating additional free volume and rigidity. acs.org
Beyond gas separation, Tröger's base polymers functionalized with catalytic moieties serve as effective heterogeneous catalysts. For example, an organic nanoporous polymer incorporating Tröger's base units has been shown to catalyze the addition of diethylzinc (B1219324) to aromatic aldehydes. rsc.org The high surface area and the presence of basic nitrogen sites within the polymer network contribute to the catalytic activity. rsc.orgrsc.org In some cases, these microporous networks have demonstrated higher catalytic efficiency than the homogeneous Tröger's base catalyst in reactions like the Knovenagel condensation. rsc.org
The synthesis of these polymers often involves the condensation of a diamine with a formaldehyde (B43269) source, leading to the characteristic methano-diazocine bridge of the Tröger's base. researchgate.netsysrevpharm.org The properties of the resulting polymer, such as molecular weight and mechanical strength, can be tuned by modifying the diamine monomer. mdpi.comacs.org
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) with N-Heterocyclic Carbene Complexes
Derivatives of 9,10-dihydroanthracene-1,8-diamine can be utilized to synthesize N-heterocyclic carbene (NHC) ligands. These NHC ligands, in turn, form stable and highly active complexes with transition metals like palladium, which are exceptional catalysts for cross-coupling reactions. rsc.orgfrontiersin.orgwiley.comnih.gov The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, is a prime example of a reaction where these complexes have shown significant utility. nih.govnih.govrsc.org
Palladium-NHC complexes derived from diamino precursors can effectively catalyze the coupling of aryl halides, including challenging substrates like aryl chlorides and sulfonates, with arylboronic acids. nih.gov The strong σ-donating ability and steric bulk of the NHC ligands contribute to the stability and catalytic turnover of the palladium center. These properties help to facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.
The general catalytic cycle for the Suzuki-Miyaura reaction involves the oxidative addition of an aryl halide to the Pd(0)-NHC complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. The robustness of the Pd-NHC bond ensures the longevity of the catalyst under the reaction conditions.
Recent research has also explored the use of these catalysts in aqueous media, highlighting their potential for greener chemical processes. rsc.org Furthermore, immobilizing these NHC-metal complexes on solid supports, such as magnetic nanoparticles, allows for easy recovery and recycling of the catalyst, adding to the economic and environmental benefits. rsc.org
Asymmetric Catalysis with Chiral Dihydroanthracene Derivatives
The rigid, three-dimensional scaffold of 9,10-dihydroanthracene (B76342) provides an excellent platform for the design of chiral ligands and catalysts for asymmetric synthesis. nih.govyoutube.comyoutube.comyoutube.comyoutube.comyoutube.com By introducing chiral substituents or creating inherently chiral derivatives, it is possible to induce high levels of enantioselectivity in a variety of chemical transformations.
Chiral diamine derivatives of dihydroanthracene can act as ligands for transition metals, forming chiral catalysts that can control the stereochemical outcome of a reaction. researchgate.netchemrxiv.org For example, such ligands have been successfully employed in asymmetric addition reactions, producing chiral products with excellent yields and enantiomeric ratios. researchgate.netchemrxiv.org The design of these ligands often involves computational studies to optimize the steric and electronic properties for a specific reaction. chemrxiv.org
One notable application is in the palladium-catalyzed asymmetric intramolecular Friedel-Crafts allylic alkylation of phenols, which has been used to synthesize chiral 9,10-dihydrophenanthrenes with high enantiomeric excess. nih.gov The success of these reactions relies on the ability of the chiral ligand to create a well-defined chiral environment around the metal center, thereby directing the approach of the substrate.
Furthermore, chiral dihydroanthracene-based auxiliaries can be employed in asymmetric synthesis. youtube.comyoutube.comyoutube.com These auxiliaries are temporarily incorporated into a substrate to direct a stereoselective reaction, and are subsequently removed to yield the desired chiral product. The development of such chiral systems is crucial for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.
Role of Diamine Moiety as a Ligand in Coordination Chemistry
The 1,8-diamine functionality on the 9,10-dihydroanthracene scaffold is a versatile chelating or bridging ligand in coordination chemistry. uci.edumdpi.com The two amino groups can coordinate to a single metal center to form a stable chelate ring, or they can bridge two different metal centers, leading to the formation of coordination polymers or discrete polynuclear complexes.
Complexes formed with the diamine moiety have been explored for their catalytic properties. For instance, copper(II) complexes with chiral diamine ligands have been shown to be effective catalysts in asymmetric reactions, such as the intramolecular Cannizzaro reaction. sioc.ac.cn The diamine ligand plays a crucial role in creating a chiral environment that leads to high enantioselectivity.
The ability of the diamine to act as a ligand for a wide range of transition metals opens up possibilities for developing novel catalysts for various organic transformations. researchgate.netbiointerfaceresearch.com The electronic properties of the dihydroanthracene unit can also be tuned to modulate the electron density at the metal center, thereby influencing the catalytic performance.
Sensing and Chemoresponsive Systems Based on 9,10 Dihydroanthracene 1,8 Diamine
Design Principles for Fluorescent Chemosensors
Fluorophore: The 9,10-dihydroanthracene (B76342) unit serves as the fluorescent signaling component. Its intrinsic quantum yield and emission wavelength are fundamental to the sensor's optical output. The rigid, bicyclic structure helps to minimize non-radiative decay pathways, contributing to potentially bright fluorescence.
Receptor: The 1,8-diamine groups act as the primary recognition sites, or receptors, for the target analyte. These amino groups can be readily modified to create more complex binding pockets, such as Schiff bases or amides, thereby tailoring the sensor's selectivity for specific metal ions or organic molecules. The two amine groups can work in concert to form a chelation site for metal ions.
Spacer: In many designs, a spacer unit electronically insulates the fluorophore from the receptor in the ground state. However, in the case of 9,10-Dihydroanthracene-1,8-diamine, the diamine receptors are directly attached to the aromatic fluorophore. This direct conjugation means the electronic properties of the fluorophore and receptor are intimately linked, which is central to mechanisms like Photoinduced Electron Transfer (PET).
An effective chemosensor is designed so that the binding event between the receptor and the analyte causes a significant and measurable change in the fluorescence properties of the fluorophore. This can manifest as an increase ("turn-on"), decrease ("turn-off"), or shift in the emission wavelength (ratiometric sensing). The key design principle is to ensure that the receptor-analyte interaction perturbs the electronic structure of the fluorophore, thereby modulating its emissive properties.
Fluorescence-Based Sensing Mechanisms (e.g., Photoinduced Electron Transfer - PET)
One of the most powerful mechanisms underpinning the function of fluorescent sensors derived from this compound is Photoinduced Electron Transfer (PET). This process provides a highly efficient method for controlling the fluorescence output, often leading to sensors with a low background signal and a significant "turn-on" response.
The PET sensing mechanism can be described as follows:
"Off" State (Analyte Absent): In the absence of a target analyte, the lone pair of electrons on the nitrogen atoms of the 1,8-diamine receptor are readily available. Upon photoexcitation of the dihydroanthracene fluorophore, an electron from the receptor's Highest Occupied Molecular Orbital (HOMO) can be transferred to the half-vacant HOMO of the excited fluorophore. This electron transfer process quenches the fluorescence, resulting in a non-emissive or weakly emissive "off" state.
"On" State (Analyte Present): When the target analyte (e.g., a metal ion or a proton) binds to the diamine receptor, the energy of the receptor's HOMO is significantly lowered. This is because the lone pair of electrons, which were previously non-bonding, are now involved in coordination with the analyte. As a result, the energy level of the receptor's HOMO is too low for an electron to be transferred to the excited fluorophore. The PET process is inhibited, and the fluorophore returns to its ground state via the emissive pathway, leading to a "turn-on" of fluorescence.
This "on-off" switching is a hallmark of PET-based sensors and is a key principle in the application of this compound in chemoresponsive systems.
Detection of Metal Ions (e.g., Zn(II), Cd(II), Cu(II))
The 1,8-diamine moiety of the title compound provides a pre-organized chelation site suitable for binding various metal ions. The development of sensors for biologically and environmentally important metals like zinc(II), cadmium(II), and copper(II) is a major area of research. While specific studies focusing solely on this compound for these exact ions are not widely documented, derivatives of the anthracene (B1667546) and diamine platforms are commonly employed. For instance, Schiff base derivatives, formed by reacting the diamine with aldehydes, can create specific binding pockets that enhance selectivity and sensitivity for target ions.
The sensing action relies on the principles outlined above. The binding of a metal ion like Zn(II) to the diamine receptor would block the PET process, leading to a fluorescence enhancement. In contrast, paramagnetic metal ions like Cu(II) can quench fluorescence through mechanisms other than PET, such as energy transfer or electron transfer from the fluorophore to the metal, resulting in a "turn-off" response.
Table 1: Representative Research on Anthracene-Based Fluorescent Sensors for Metal Ion Detection This table includes examples of related sensor systems to illustrate the application principles, as direct data for the title compound is limited.
| Sensor Base | Target Ion(s) | Sensing Mechanism | Detection Limit | Solvent |
|---|---|---|---|---|
| Naphthalene-Schiff Base | Cu(II), Zn(II) | PET Inhibition | 0.82 µM (Cu), 0.35 µM (Zn) nih.gov | Not Specified |
| Diaminomaleonitrile-Schiff Base | Zn(II) | Chelation-Enhanced Fluorescence | 3.46 x 10⁻⁶ µM nih.govrsc.org | DMF nih.govrsc.org |
Sensing of Organic Analytes (e.g., Nitroaromatics)
The electron-rich nature of the 9,10-dihydroanthracene core makes it an excellent candidate for detecting electron-deficient organic molecules, such as nitroaromatic compounds (NACs), which are common components of explosives. The sensing mechanism in this case is typically based on fluorescence quenching.
When the electron-rich fluorophore is in its excited state, it can interact with an electron-deficient nitroaromatic analyte. This interaction can lead to an electron transfer from the excited fluorophore to the nitroaromatic compound, quenching the fluorescence. The efficiency of this quenching process often correlates with the electron-accepting ability of the nitroaromatic compound. For example, trinitrotoluene (TNT), a strong electron acceptor, is expected to be a more efficient quencher than dinitrotoluene (DNT) or nitrotoluene.
Research has shown that various electron-rich fluorescent aromatic compounds are effective in detecting nitroaromatics. sigmaaldrich.com The incorporation of the 1,8-diamine groups into the 9,10-dihydroanthracene structure would further enhance its electron-donating character, potentially increasing its sensitivity towards electron-deficient analytes like NACs.
Table 2: Research Findings on Anthracene-Based Sensors for Nitroaromatic Compounds This table presents findings from related systems to demonstrate the sensing principle for nitroaromatics.
| Sensor | Analyte | Quenching Constant (Ksv, M⁻¹) | Detection Limit | Key Finding |
|---|---|---|---|---|
| 9,10-bis(trimethylsilylethynyl)anthracene | Picric Acid | Not Specified | ppb level sigmaaldrich.com | High selectivity and sensitivity for nitroaromatics. sigmaaldrich.com |
Integration into Periodic Mesoporous Organic-Inorganic Hybrid Materials for Enhanced Sensing
The integration of molecular chemosensors like this compound into solid-state platforms, such as periodic mesoporous organic-inorganic hybrid materials (e.g., mesoporous silica), can offer significant advantages for practical applications. These materials provide a high surface area, ordered pore structures, and optical transparency, making them excellent hosts for sensing molecules.
By covalently grafting or co-condensing derivatives of this compound into the framework of these materials, it is possible to create robust, reusable, and highly sensitive sensor films or particles. The porous structure allows for the rapid diffusion of analytes to the embedded sensor molecules, leading to fast response times. Furthermore, the confinement of the sensor molecules within the nanochannels can prevent aggregation-caused quenching, which is often a problem in solution-phase sensing, thereby enhancing the fluorescence efficiency.
Advanced Photophysical Investigations of 9,10 Dihydroanthracene 1,8 Diamine Systems
UV-Vis Absorption and Fluorescence Spectroscopy
The photophysical characteristics of aromatic molecules are defined by their UV-Vis absorption and fluorescence spectra. While specific spectral data for 9,10-dihydroanthracene-1,8-diamine is not extensively documented in the literature, the behavior of the parent chromophore, anthracene (B1667546), and its derivatives provides a strong basis for understanding its properties.
Anthracene and its derivatives typically exhibit structured absorption spectra due to π-π* electronic transitions within the conjugated ring system. For instance, 9,10-diphenylanthracene (B110198) in cyclohexane (B81311) shows distinct absorption peaks, with a molar extinction coefficient of 14,000 cm⁻¹/M at 372.5 nm. Its fluorescence is characterized by a strong emission, with a quantum yield reported to be as high as 1.0 in cyclohexane. The introduction of substituents, such as the diamine groups in this compound, is expected to modulate these properties significantly. The amino groups, acting as electron-donating auxochromes, typically induce a bathochromic (red) shift in both the absorption and emission spectra due to the extension of conjugation and intramolecular charge transfer (ICT) character. This can also influence the fluorescence quantum yield. The saturation at the 9 and 10 positions in the dihydroanthracene core disrupts the full aromaticity of the anthracene system, which would likely result in a blue shift compared to a fully aromatic anthracene derivative, but the diamine substitution would counteract this effect.
The table below presents photophysical data for related anthracene compounds to provide context.
| Compound | Solvent | Absorption Max (λ_abs) | Molar Extinction (ε) | Emission Max (λ_em) | Fluorescence Quantum Yield (Φ_f) |
| 9,10-Diphenylanthracene | Cyclohexane | 372.5 nm | 14,000 M⁻¹cm⁻¹ | ~409 nm | 0.90 - 1.0 |
| Anthracene | Tetrahydrofuran | ~356, 375 nm | - | ~380, 401, 425 nm | - |
Data compiled from representative literature for comparative purposes.
Exploration of Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms
Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule upon photoexcitation. This phenomenon is of great interest for applications in fluorescent probes and materials science due to the large Stokes shift observed between the normal and tautomer fluorescence. researchgate.netrsc.org The core requirements for ESIPT are the presence of a proton-donating group (like -OH or -NH₂) and a proton-accepting group in close proximity within the molecule.
In the case of this compound, the two amino groups are positioned in a peri-relationship on the aromatic backbone. This geometry could potentially facilitate an ESIPT process. Upon excitation, the acidity of the amine proton and the basicity of the neighboring nitrogen or the anthracene ring could increase, creating a driving force for proton transfer.
Studies on related anthracene systems provide evidence for such mechanisms. For example, research on 9-(dihydroxyphenyl)anthracenes has shown that a water-mediated ESIPT can occur from a phenolic OH group to the anthracene ring. nih.govrsc.org In other systems, like N,N'-diphenyl-1-hydroxy-9,10-anthraquinone diimines, the ESIPT process has been identified as a crucial step in their photochemical reactions. nih.gov The involvement of the keto-enol tautomerism, revealed by time-resolved IR spectroscopy, confirms the proton transfer event. nih.gov For this compound, a hypothetical ESIPT could involve the transfer of a proton from one amino group to the nitrogen of the other, or to the carbon framework of the anthracene ring in the excited state, leading to the formation of a transient tautomeric species with significantly different electronic and emissive properties.
Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. This response can lead to a variety of phenomena, including frequency conversion and intensity-dependent absorption and refraction, which are critical for applications in photonics and optoelectronics.
Second Harmonic Generation Efficiency
Second Harmonic Generation (SHG) is a nonlinear optical process where two photons with the same frequency are combined to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength. rsc.org A key requirement for a material to be SHG-active is a non-centrosymmetric molecular structure, which leads to a non-zero first hyperpolarizability (β).
The structure of this compound, with its C2v symmetry (assuming a planar conformation of the aromatic part), is non-centrosymmetric. The presence of electron-donating amino groups on the anthracene-derived framework can create a significant dipole moment and enhance the molecular hyperpolarizability. The efficiency of SHG is generally a quadratic function of the material's effective nonlinearity and the intensity of the incident laser light. acs.org While specific SHG efficiency measurements for this compound are not available, its structural characteristics suggest it could be a promising candidate for SHG studies. The actual efficiency would depend on factors like the magnitude of its hyperpolarizability and the ability to achieve favorable crystal packing for bulk SHG. rsc.org
Optical Limiting Behavior and Reverse Saturable Absorption Phenomena
Optical limiting is a phenomenon where the transmittance of a material decreases as the intensity of incident light increases. This property is highly valuable for protecting sensitive optical sensors and human eyes from high-intensity laser radiation. One of the primary mechanisms responsible for optical limiting is reverse saturable absorption (RSA).
RSA occurs when the absorption cross-section of the excited state of a molecule is larger than that of its ground state. In studies of various anthracene derivatives, RSA has been observed and is often attributed to a two-photon absorption (TPA) induced excited-state absorption (TPA-ESA) process. nih.govrsc.org For instance, two anthracene derivatives, AN-1 and AN-2, were shown to exhibit broadband RSA from 532 nm to 800 nm. nih.gov The efficiency of RSA was found to be dependent on the molecular structure, with better molecular planarity and extended π-conjugation leading to a stronger effect. nih.govrsc.org The presence of intramolecular charge transfer (ICT) from the anthracene donor to an acceptor group is also a key factor. researchgate.net Given that this compound possesses donor amino groups on a π-conjugated system, it is plausible that it would exhibit RSA and optical limiting behavior, particularly if its excited states have strong absorption in the visible or near-IR regions.
Two-Photon Absorption Cross-Sections
Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. The TPA cross-section (σ₂) is a measure of the probability of this event occurring. Materials with large TPA cross-sections are sought for applications in 3D microfabrication, two-photon fluorescence microscopy, and optical limiting.
Research on 9,10-disubstituted anthracene derivatives has shown that the substitution pattern significantly influences the TPA properties. A series of 2,6-bis(p-dihexylaminostyryl)anthracene derivatives with different groups at the 9 and 10 positions were synthesized and their TPA cross-sections determined. researchgate.net The results showed that increasing the electron-withdrawing ability of the substituents at the 9,10-positions generally increased the TPA cross-section. For this compound, the hydrogen atoms at the 9 and 10 positions are electronically neutral, but the strong donor character of the 1,8-diamine groups would be the dominant factor influencing its NLO properties.
The table below summarizes TPA data for several 9,10-disubstituted anthracene derivatives, illustrating the impact of substitution on TPA cross-sections.
| Compound | 9,10-Substituents | Wavelength (nm) | TPA Cross-Section (σ₂) in GM (10⁻⁵⁰ cm⁴ s / photon) |
| 1a | H, H | 880 | 740 |
| 2a | Phenyl, Phenyl | 920 | 2540 |
| 2b | 4-Methoxyphenyl, 4-Methoxyphenyl | 940 | 3380 |
| 2c | 4-Nitrophenyl, 4-Nitrophenyl | 960 | 3940 |
| 4b | (4-Nitrophenyl)ethynyl, (4-Nitrophenyl)ethynyl | 960 | 2890 |
Data from J. Mater. Chem., 2007, 17, 5168-5174. researchgate.net
Time-Resolved Spectroscopic Techniques (e.g., time-resolved photo-CIDNP)
Time-resolved spectroscopic techniques are essential for studying the dynamics of short-lived excited states and reactive intermediates. Time-resolved photo-chemically induced dynamic nuclear polarization (photo-CIDNP) is a powerful NMR-based method for investigating photochemical reactions involving radical pairs. It provides unique insights into the mechanisms of photoreactions by detecting the "signatures" left by short-lived radical pairs in the NMR spectra of the resulting diamagnetic products.
The photo-CIDNP effect arises from spin-sorting during the formation and recombination of a radical pair generated by a photochemical event. The technique is particularly sensitive for aromatic moieties and can be used to study processes on a nanosecond timescale.
For this compound, photo-CIDNP could be an invaluable tool. Upon photoexcitation, the molecule could undergo electron transfer to or from another molecule (a photosensitizer or quencher), forming a radical cation or anion. The subsequent fate of this radical pair—whether it recombines or separates to form products—could be tracked by observing the enhanced absorption or emission signals in the ¹H or ¹³C NMR spectra of the starting material or any photoproducts. This could elucidate mechanisms related to photo-oxidation or other light-induced reactions that are not easily studied by fluorescence or absorption spectroscopy alone.
Future Research Directions and Emerging Applications for 9,10 Dihydroanthracene 1,8 Diamine
Development of Highly Efficient and Sustainable Synthetic Routes for Complex Derivatives
The future of 9,10-dihydroanthracene-1,8-diamine chemistry heavily relies on the development of efficient and environmentally friendly synthetic methods. Green chemistry principles are becoming increasingly important in the synthesis of complex organic molecules. tandfonline.comresearchgate.netscribd.commcpherson.edu Researchers are focusing on catalyst and solvent-free approaches to produce derivatives, which can reduce reaction times, minimize side products, and increase yields. tandfonline.comresearchgate.net These methods align with the growing demand for sustainable development in academic and industrial research. tandfonline.comresearchgate.net
Key areas of future research in this domain include:
Catalyst and Solvent-Free Synthesis: Expanding on methods like simple mixing and grinding at room temperature can provide quantitative yields of derivatives like 9,10-dihydro-anthracene-9,10-α,β-succinic imide derivatives. tandfonline.comresearchgate.net
Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. scribd.com
Use of Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce reliance on fossil fuels. youtube.com
Exploration of Novel Supramolecular Architectures with Tunable Host-Guest Properties
The rigid structure of the 9,10-dihydroanthracene (B76342) core makes its diamine derivative an excellent building block for creating complex supramolecular assemblies. mdpi.comnih.gov These organized structures are formed through non-covalent interactions and have potential applications in sensing, catalysis, and nanotechnology. mdpi.com
Future research will likely focus on:
Host-Guest Chemistry: Designing and synthesizing derivatives that can selectively bind to specific guest molecules. nih.govnih.gov This can be achieved by modifying the size, shape, and electronic properties of the cavity formed by the dihydroanthracene scaffold. The formation of two-dimensional patterned surfaces with cavities allows for the selective incorporation of guest molecules. nih.gov
Self-Assembled Systems: Investigating the spontaneous formation of well-defined architectures, such as cages and rotaxanes, from this compound derivatives. mdpi.com The ability to control the assembly and movement of components in these systems is crucial for developing molecular machinery. mdpi.com
Stimuli-Responsive Materials: Creating supramolecular systems that can change their structure and properties in response to external stimuli like light or changes in pH. mdpi.com
Integration into Next-Generation Functional Materials for Energy and Electronics
Derivatives of 9,10-dihydroanthracene are promising candidates for use in a new generation of functional materials for energy and electronic applications. mdpi.com Their inherent photophysical and electrochemical properties can be fine-tuned through chemical modification. mdpi.comresearchgate.net
Emerging applications in this area include:
Organic Light-Emitting Diodes (OLEDs): Anthracene (B1667546) derivatives are already used in OLEDs, and future research will likely focus on developing new this compound-based materials with improved efficiency, stability, and color purity. researchgate.net
Organic Thin-Film Transistors (OTFTs): The ordered packing of these molecules in the solid state can facilitate charge transport, making them suitable for use in OTFTs, which are essential components of flexible electronics. mdpi.com
Sensors: The fluorescence of anthracene derivatives can be sensitive to the presence of certain chemicals, making them ideal for developing chemical sensors. mdpi.com For instance, some derivatives exhibit mechanochromic properties, changing their emission upon mechanical stress. mdpi.com
Advanced Computational Design and Predictive Modeling for Targeted Properties
Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery and design of new materials. nih.gov By simulating the properties of virtual compounds, researchers can prioritize synthetic efforts and gain a deeper understanding of structure-property relationships.
Future research directions will involve:
Predicting Molecular Properties: Using machine learning and quantum mechanical calculations to predict the electronic, optical, and thermal properties of novel this compound derivatives. researchgate.netnih.gov
Simulating Supramolecular Assembly: Modeling the formation and behavior of complex supramolecular architectures to guide the design of new host-guest systems.
Virtual Screening: Creating large virtual libraries of derivatives and computationally screening them for desired properties, such as high charge mobility or selective binding affinity. nih.gov
Expansion into Interdisciplinary Fields and Sustainable Chemical Innovations
The versatility of this compound and its derivatives opens up opportunities for collaboration across various scientific disciplines. The push for sustainable chemistry will drive innovation in how these compounds are synthesized and utilized. nih.govournarratives.net
Potential areas for interdisciplinary research and sustainable innovation include:
Biomimicry: Drawing inspiration from natural systems to design new functional materials. living-future.org For example, understanding how organisms create hard, protective structures could inform the development of new high-performance materials. living-future.org
Green Chemistry Innovations: Developing new synthetic methods that reduce waste, use less toxic reagents, and are more energy-efficient. synthiaonline.com This aligns with the broader goal of creating a more sustainable chemical industry. nih.govyoutube.com
Materials for a Circular Economy: Designing materials based on this compound that can be easily recycled or degraded at the end of their lifecycle.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
